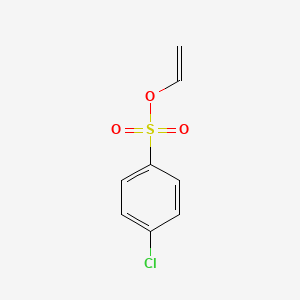

Vinyl p-chlorobenzenesulphonate

Description

Significance and Context within Organic Chemistry

In the realm of organic chemistry, the significance of Vinyl p-chlorobenzenesulphonate lies in its potential as a versatile building block. Aryl sulfonate esters, in general, are recognized as valuable synthetic intermediates. researchgate.net The p-chlorobenzenesulphonate group, in particular, is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the vinyl group into various molecular scaffolds.

The vinyl moiety itself is a cornerstone of organic synthesis, participating in a wide array of reactions. These include polymerization, cycloadditions, and various cross-coupling reactions. mdpi.com The presence of both the vinyl group and the arylsulfonate ester in one molecule opens up possibilities for sequential or one-pot transformations, enabling the efficient construction of complex organic molecules.

Interdisciplinary Relevance in Materials Science and Synthetic Methodologies

The interdisciplinary relevance of this compound stems directly from its bifunctional nature. In materials science, the vinyl group allows it to act as a monomer or comonomer in polymerization reactions. rsc.orgyoutube.com The incorporation of the p-chlorobenzenesulphonate unit into a polymer backbone can impart specific properties to the resulting material, such as altered solubility, thermal stability, or flame retardancy, owing to the presence of the chlorine and sulfur atoms. Polymers derived from vinyl monomers, known as vinyl polymers, are a major class of plastics. youtube.com

From a synthetic methodology perspective, vinyl sulfonates are considered green alternatives to vinyl halides in transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The use of vinyl sulfonates can offer advantages in terms of reactivity, selectivity, and milder reaction conditions.

Evolution of Research Perspectives on Arylsulfonate Esters

The research perspective on arylsulfonate esters has evolved significantly over the years. Initially, they were primarily regarded as protecting groups for alcohols or as simple leaving groups in substitution and elimination reactions. However, their role has expanded, and they are now recognized as active participants in a variety of chemical transformations. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

84753-07-1 |

|---|---|

Molecular Formula |

C8H7ClO3S |

Molecular Weight |

218.66 g/mol |

IUPAC Name |

ethenyl 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C8H7ClO3S/c1-2-12-13(10,11)8-5-3-7(9)4-6-8/h2-6H,1H2 |

InChI Key |

AOLDJEQPBSWTNK-UHFFFAOYSA-N |

Canonical SMILES |

C=COS(=O)(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Vinyl P Chlorobenzenesulphonate

Nucleophilic Substitution Pathways

Nucleophilic substitution at an sp²-hybridized vinylic carbon, such as in vinyl p-chlorobenzenesulphonate, is generally a challenging transformation. Unlike their saturated sp³-hybridized counterparts (alkyl halides), vinyl halides and sulfonates are typically unreactive toward classic Sₙ2 displacement mechanisms. libretexts.orgyoutube.com This inertness is attributed to a combination of factors: the increased strength of the carbon-leaving group bond due to the sp² character of the carbon, and the steric hindrance presented by the plane of the double bond, which impedes the required backside attack of the nucleophile. libretexts.orgyoutube.com Nevertheless, under specific conditions or with certain activating groups, substitution can occur through various mechanistic pathways.

Aminolysis Reactions with Anilines and N,N-Dimethylanilines

The reaction of this compound with nitrogen nucleophiles like anilines and N,N-dimethylanilines represents a key class of nucleophilic vinylic substitution. While specific kinetic studies for the aminolysis of this compound were not found in the surveyed literature, analogous reactions involving other activated vinylic systems suggest that the reaction likely proceeds through a concerted Sₙ2-type mechanism or an addition-elimination pathway. In a concerted process, the nucleophile attacks the β-carbon of the vinyl group, leading to a single transition state. For a reaction with an aniline (B41778), a hydrogen-bonded, four-center type transition state may be involved. nih.gov

Influence of Substituent Effects on Reaction Rates and Transition States

Substituents on both the nucleophile (the aniline) and the substrate can significantly influence the rate and mechanism of nucleophilic vinylic substitution. Electron-donating groups on the aniline nucleophile increase its basicity and nucleophilicity, generally leading to an increased reaction rate. Conversely, electron-withdrawing groups on the aniline decrease its nucleophilicity and slow the reaction down.

On the substrate side, the electron-withdrawing nature of the p-chlorobenzenesulphonate group is crucial for activating the double bond towards nucleophilic attack. Studies on related systems, such as stilbene (B7821643) halides, have shown that electron-withdrawing substituents on the double bond can increase the substrate's tendency to accept electrons, potentially opening up alternative reaction pathways like the Sᵣₙ1 (radical nucleophilic substitution) mechanism. rsc.org However, competition from other routes, such as addition-elimination, often complicates the reaction landscape. rsc.org The stability of the transition state is a key determinant of the reaction rate; steric hindrance that destabilizes the transition state will increase the activation energy and decrease the rate. libretexts.org

Radical Reaction Mechanisms

Vinyl sulfonates are versatile participants in a variety of radical reactions, often initiated by light or radical initiators. These processes provide powerful methods for the formation of new carbon-sulfur and carbon-carbon bonds.

Photoinduced Rearrangement of Vinyl Sulfonates to β-Ketosulfones

While not specifically documented for this compound, the photoinduced rearrangement of analogous vinyl tosylates provides a mechanistic blueprint for the formation of β-ketosulfones. This process is initiated by the photo-homolysis of the vinyl tosylate, leading to the formation of a sulfonyl radical. This radical can then add to another molecule of the vinyl sulfonate, initiating a cascade that culminates in the formation of the more stable β-ketosulfone product. This transformation offers an efficient, metal-free method for constructing these valuable motifs.

Atom Transfer Radical Addition Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the functionalization of unsaturated systems. mdpi.com The process typically involves the generation of a radical from a precursor (often an alkyl halide) via a catalyst, which then adds to a double or triple bond. The resulting radical intermediate is subsequently trapped by a halogen atom from the catalyst, regenerating the active catalyst and forming the final product. mdpi.comnih.gov

Sulfonyl Radical Intermediates in Vinyl Sulfone Formation

Sulfonyl radicals are key intermediates in many modern synthetic routes to vinyl sulfones. acs.orgacs.org These radicals can be generated from a variety of stable precursors, including sulfonyl hydrazides, sodium sulfinates, sulfonylazides, and even β-keto sulfones, often under mild, visible-light-promoted conditions. acs.orgacs.orgresearchgate.net

The general mechanism involves the generation of the sulfonyl radical, which then engages in a cross-coupling reaction. For instance, in the reaction between vinyl bromides and sodium sulfinates, a photoinduced electron transfer is proposed to generate both a vinyl radical and a sulfonyl radical, which then couple to form the vinyl sulfone. acs.org Another common strategy is the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides, initiated by AIBN (azobisisobutyronitrile), which decomposes to provide the necessary sulfonyl radical. researchgate.net These methods are valued for their broad substrate scope and tolerance of various functional groups.

The table below summarizes the synthesis of various vinyl sulfones via sulfonyl radical intermediates, showcasing the diversity of applicable substrates.

| Entry | β-Nitrostyrene | Sulfonyl Hydrazide | Product | Yield (%) |

| 1 | 4-MeC₆H₄CH=CHNO₂ | TsNHNH₂ | 4-MeC₆H₄CH=CHTs | 89 |

| 2 | 4-FC₆H₄CH=CHNO₂ | TsNHNH₂ | 4-FC₆H₄CH=CHTs | 85 |

| 3 | 4-ClC₆H₄CH=CHNO₂ | TsNHNH₂ | 4-ClC₆H₄CH=CHTs | 88 |

| 4 | 4-BrC₆H₄CH=CHNO₂ | TsNHNH₂ | 4-BrC₆H₄CH=CHTs | 86 |

| 5 | 2-ClC₆H₄CH=CHNO₂ | TsNHNH₂ | 2-ClC₆H₄CH=CHTs | 81 |

| 6 | C₆H₅CH=CHNO₂ | 4-MeOC₆H₄SO₂NHNH₂ | C₆H₅CH=CHS(O)₂C₆H₄-4-OMe | 82 |

| 7 | C₆H₅CH=CHNO₂ | 4-ClC₆H₄SO₂NHNH₂ | C₆H₅CH=CHS(O)₂C₆H₄-4-Cl | 84 |

Data sourced from a study on AIBN-initiated denitrative cross-coupling reactions. researchgate.net Conditions typically involve heating the β-nitrostyrene and sulfonyl hydrazide with AIBN as a radical initiator.

Cross-Coupling Reactivity of Aryl Chlorobenzenesulfonates

The transformation of carbon-oxygen (C–O) bonds in aryl esters and related compounds has emerged as a significant area in organic synthesis, offering an alternative to the more traditional carbon-halide bond activation. Aryl chlorobenzenesulfonates, activated by the strongly electron-withdrawing sulfonyl group, represent a class of reactive electrophiles for cross-coupling reactions. The use of earth-abundant, inexpensive, and environmentally benign iron catalysts has garnered substantial interest for these transformations, particularly for the formation of C(sp²)–C(sp³) bonds, which is a key process in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Ligand Effects in Iron-Catalyzed C(sp²)-C(sp³) Cross-Coupling

The success of iron-catalyzed cross-coupling reactions often hinges on the choice of an appropriate ligand, which can modulate the reactivity and selectivity of the catalytic system. In the context of C(sp²)–C(sp³) bond formation using aryl sulfonate derivatives, specific ligands have been shown to be critical for achieving high efficiency.

Research into the iron-catalyzed Kumada cross-coupling of related aryl chlorobenzoates and chlorobenzenesulfonamides with alkyl Grignard reagents has highlighted the superior performance of urea-based ligands. nih.govmdpi.comnih.gov These O-coordinating ligands are highly effective in promoting the desired cross-coupling pathway over competing side reactions. mdpi.comnih.gov For instance, the use of environmentally benign urea (B33335) ligands can replace more toxic alternatives like N-methyl-2-pyrrolidone (NMP). mdpi.comnih.gov The examination of various ligands demonstrates that urea-based systems exhibit high activity, ensuring high selectivity for the cross-coupling even in the presence of functional groups that are typically labile. mdpi.comnih.gov

A key challenge in the cross-coupling of ester and sulfonate electrophiles is preventing nucleophilic attack at other sites. For example, in aryl benzoates, the phenolic ester C(acyl)–O bond is prone to nucleophilic addition. mdpi.comnih.gov Urea ligands have been shown to effectively steer the reaction towards the desired C(sp²)–C(sp³) coupling at the aromatic ring, minimizing undesired pathways. mdpi.comnih.gov Similarly, in studies with chlorobenzenesulfonamides, which are structurally analogous to chlorobenzenesulfonates, the sulfonamide group proved to be a highly reactive activating group for this type of iron-catalyzed reaction. nih.gov The use of environmentally friendly cyclic urea ligands has also been reported as a notable feature in protocols that achieve high turnover numbers (TON) for the cross-coupling of aryl chlorides. nsf.gov

Table 1: Effect of Ligands on Iron-Catalyzed Cross-Coupling

| Ligand Type | Observation | Reference |

|---|---|---|

| Urea Ligands | High activity in promoting cross-coupling over nucleophilic addition. | mdpi.comnih.gov |

| Cyclic Urea Ligands | Enables high efficiency and turnover numbers in cross-coupling of aryl electrophiles. | nsf.gov |

| N-Methyl-2-pyrrolidone (NMP) | Effective but reprotoxic, making urea-based ligands a more sustainable alternative. | mdpi.comnih.gov |

Scope and Compatibility with Various Organometallics

The iron-catalyzed C(sp²)–C(sp³) cross-coupling of aryl chlorobenzenesulfonate analogs demonstrates broad scope and compatibility with a range of organometallic reagents, particularly alkyl Grignard reagents. nih.gov This methodology provides a reliable route to alkylated aromatic compounds that are valuable in medicinal chemistry and materials science. nih.gov

The reaction accommodates a variety of electronically and sterically diverse benzenesulfonamides, achieving high to excellent yields. nih.gov Importantly, the protocol is effective even with challenging alkyl organometallics that possess β-hydrogens, which are often prone to undergoing β-hydride elimination, a common side reaction in cross-coupling chemistry. nih.govtcichemicals.com The functional group tolerance showcased by these iron-catalyzed systems is a significant advantage, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. mdpi.comnih.gov The process yields alkylated benzenesulfonamides that can be used directly in medicinal chemistry applications or undergo further traceless reductive cleavage. nih.gov

The versatility of this method is illustrated by its successful application to a range of substrates, producing a diverse library of alkylated aromatics. nih.govtcichemicals.com

Table 2: Scope of Iron-Catalyzed Cross-Coupling of Aryl Chlorobenzenesulfonamide with Alkyl Grignard Reagents

| Aryl Chlorobenzenesulfonamide | Alkyl Grignard Reagent | Yield (%) | Reference |

|---|---|---|---|

| N,N-diethyl-4-chlorobenzenesulfonamide | n-Hexylmagnesium bromide | 98 | nih.gov |

| N,N-diethyl-4-chlorobenzenesulfonamide | Isopropylmagnesium chloride | 95 | nih.gov |

| N,N-diethyl-4-chlorobenzenesulfonamide | Cyclohexylmagnesium chloride | 99 | nih.gov |

| 4-chloro-N-phenyl-N-methylbenzenesulfonamide | n-Hexylmagnesium bromide | 98 | nih.gov |

| 4-chloro-2-methyl-N,N-diethylbenzenesulfonamide | n-Hexylmagnesium bromide | 95 | nih.gov |

| 3-chloro-N,N-diethylbenzenesulfonamide | n-Hexylmagnesium bromide | 89 | nih.gov |

Data adapted from studies on chlorobenzenesulfonamides as analogs for chlorobenzenesulfonates.

Alkyne Sulfonylation and C-S Bond Formation

The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic chemistry, leading to the synthesis of sulfones, which are prevalent structural motifs in pharmaceuticals and functional materials. This compound can serve as a precursor in reactions involving alkynes to construct new C–S bonds.

Recent advances in organic synthesis have detailed numerous methods for the reaction of alkynes with various sulfur-containing compounds. rsc.org Among the diverse sulfur reagents employed, aryl sulfonates (RSO₂OAr) have been utilized in C–S bond formation reactions. rsc.org These reactions typically involve the cleavage of the sulfonate S-OAr bond and subsequent addition of the sulfonyl moiety across the alkyne triple bond.

The reactivity of alkynes with sulfonate esters can proceed through various mechanisms, including radical pathways or transition-metal-catalyzed processes. rsc.org These methods provide access to vinyl sulfones, which are versatile synthetic intermediates. The specific conditions for alkyne sulfonylation depend on the nature of the substrates and the desired outcome. The development of these reactions expands the toolbox for creating complex sulfur-containing molecules from readily available alkyne and sulfonate starting materials. rsc.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound Polymerization

This absence of specific information prevents a detailed and scientifically accurate discussion on the key aspects of its polymerization behavior as outlined. The required in-depth analysis of its monomer functionality, the kinetics and mechanisms of its free radical polymerization, the influence of its specific monomer structure on reactivity, and the considerations for its bulk, solution, and suspension polymerization cannot be adequately addressed.

General concepts of vinyl polymerization suggest that the p-chlorobenzenesulphonate group, being a bulky and electron-withdrawing substituent, would significantly influence the monomer's reactivity and the properties of the resulting polymer. However, without specific experimental data from research focused on this particular compound, any discussion would remain speculative.

Consequently, the creation of an authoritative article with detailed research findings and data tables on the polymerization chemistry of this compound is not feasible at this time due to the lack of foundational research in the field. Further empirical studies are necessary to elucidate the specific chemical behaviors of this monomer.

Polymerization Chemistry of Vinyl P Chlorobenzenesulphonate

Advanced Polymerization Techniques

Emulsion Polymerization for Industrial Applications

Emulsion polymerization is a highly advantageous method for the industrial-scale production of polymers from vinyl monomers, including vinyl p-chlorobenzenesulphonate. This process involves dispersing the monomer in an aqueous medium with the aid of an emulsifier (surfactant). conicet.gov.ar The initiation of polymerization occurs in the aqueous phase, typically using a water-soluble initiator. conicet.gov.ar The resulting polymer is produced as a stable latex, which is a colloidal dispersion of polymer particles. mdpi.com

Key advantages of this technique for industrial applications include excellent heat transfer and management of the highly exothermic polymerization reaction, which is a significant safety and control consideration in large reactors. researchgate.net The viscosity of the reaction mixture remains low throughout the process, even at high polymer concentrations, facilitating easier handling and processing compared to bulk or solution polymerization. mdpi.com This method makes it possible to achieve both high reaction rates and high molecular weight polymers simultaneously. conicet.gov.ar

The industrial production of poly(this compound) via emulsion polymerization would involve a batch or semi-batch reactor process. The main components—water, this compound monomer, an emulsifier, and a water-soluble initiator—are charged to the reactor. conicet.gov.ar The system is agitated to maintain the emulsion, and the temperature is controlled to manage the reaction rate and polymer properties. researchgate.net The final product can be used directly as a latex for applications such as coatings or adhesives, or the solid polymer can be recovered from the latex by coagulation or spray-drying. nih.gov

The properties of the resulting polymer latex, such as particle size, viscosity, and stability, are influenced by several key operating variables. sekisui-sc.com

Table 1: Influence of Operating Variables in Emulsion Polymerization

| Operating Variable | Effect on the Polymerization Process and Final Product |

|---|---|

| Initiator Concentration | An increase typically leads to a higher reaction rate and may decrease the average molecular weight. conicet.gov.ar |

| Emulsifier Concentration | Higher concentrations generally result in a faster reaction rate and smaller polymer particle sizes. conicet.gov.ar |

| Monomer-to-Water Ratio | Affects the reaction rate and the final solids content of the latex. An optimal ratio often exists for maximizing the reaction rate. conicet.gov.ar |

| Reaction Temperature | Increasing the temperature accelerates the polymerization rate but tends to decrease the molecular weight of the polymer. researchgate.net |

Ring-Opening Polymerization Relevance

This compound, by its chemical nature, does not undergo ring-opening polymerization (ROP) directly. ROP is a process involving cyclic monomers, such as cyclic ketene (B1206846) acetals or vinylcyclopropanes, where a ring structure within the monomer is opened to become part of the linear polymer backbone. semanticscholar.org This mechanism is distinct from the standard vinyl polymerization that occurs with this compound, which proceeds via the opening of the carbon-carbon double bond in the vinyl group.

However, this compound holds relevance in the context of radical ring-opening copolymerization. It can be used as a comonomer alongside functional monomers that do undergo ROP. semanticscholar.org The primary purpose of this approach is to synthesize copolymers that combine the properties of a traditional vinyl polymer with the unique characteristics imparted by the ring-opened units. For instance, copolymerizing this compound with a monomer like a vinylcyclopropane (B126155) or a thionolactone could be explored. semanticscholar.orgsci-hub.box

The potential benefits of such a copolymerization strategy include:

Incorporation of Labile Linkages : ROP monomers can introduce linkages like esters or thioesters into the otherwise all-carbon backbone of a vinyl polymer, creating points for controlled degradation. semanticscholar.org

Modification of Physical Properties : The inclusion of ring-opened units can alter the thermal and mechanical properties of the final polymer. nih.gov For example, it can be a method to control crystallinity and, consequently, tensile strength and modulus. rsc.org

Low Shrinkage Applications : Some ROP processes are known for exhibiting low volume shrinkage during polymerization, a valuable property for applications in precision molding and dental materials. sci-hub.box

In such a system, the this compound would add to the growing polymer chain via its vinyl group, while the ROP comonomer would add via a ring-opening mechanism, resulting in a copolymer with a complex backbone structure.

Structure-Property Relationships in this compound Derived Polymers

The key structural components of the this compound monomer and their influence on the resulting polymer's properties are detailed below.

Table 2: Structure-Property Relationships for Poly(this compound)

| Structural Feature of Monomer Unit | Resulting Polymer Property | Scientific Rationale |

|---|---|---|

| Vinyl Group (-CH=CH₂) | Polymerizable C-C Backbone | Forms the strong, stable carbon-carbon backbone typical of vinyl polymers, which is generally resistant to chemical degradation. semanticscholar.org |

| Bulky Aromatic Side Group | High Glass Transition Temperature (Tg), Amorphous Nature | The large, rigid phenylsulphonate group restricts the rotational freedom of the polymer chains, leading to a higher temperature requirement for the transition from a glassy to a rubbery state. This bulkiness also hinders the orderly packing of chains required for crystallization. rsc.org |

| Polar Sulphonate Group (-SO₃⁻) | Modified Solubility, Adhesion | The polar nature of the sulphonate group can enhance adhesion to polar substrates and influence the polymer's solubility in polar organic solvents. sekisui-sc.com |

| Chlorine Atom (-Cl) | Increased Density, Chemical Resistance, Flame Retardancy | The presence of a heavy halogen atom increases the overall density of the polymer. The electron-withdrawing nature of chlorine can enhance chemical stability and may contribute to flame retardant properties. |

| Aromatic Ring | Thermal Stability, Rigidity | The inherent stability of the benzene (B151609) ring contributes to the thermal stability of the polymer and adds to the overall rigidity of the polymer backbone. scribd.com |

These relationships indicate that poly(this compound) is expected to be a rigid, amorphous thermoplastic with a relatively high glass transition temperature and specific solubility characteristics governed by its polar and halogenated functional groups.

Advanced Spectroscopic Characterization of Vinyl P Chlorobenzenesulphonate and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are fundamental for identifying the functional groups present in vinyl p-chlorobenzenesulphonate.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of its key structural components: the p-substituted benzene (B151609) ring, the sulfonate group, and the vinyl group. msu.eduyoutube.com

Key stretching and bending vibrations are expected in the following regions:

Aromatic Ring: The p-disubstituted benzene ring gives rise to several characteristic absorptions. C-H stretching vibrations typically appear above 3000 cm⁻¹. In-ring C-C stretching vibrations are observed in the 1600-1585 cm⁻¹ and 1470-1450 cm⁻¹ regions. libretexts.org Out-of-plane C-H bending is also a key indicator of the substitution pattern.

Sulfonate Group (R-SO₂-O-): The sulfonate group is characterized by strong, distinct stretching vibrations of the S=O bonds. Asymmetric and symmetric stretching modes are typically found in the 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. The S-O stretching vibration is also observable.

Vinyl Group (-CH=CH₂): The vinyl group presents several signature peaks. The C=C stretching vibration is found in the 1680-1640 cm⁻¹ range. libretexts.org The =C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org Additionally, out-of-plane =C-H bending vibrations (wags) are typically strong and appear in the 1000-650 cm⁻¹ region. libretexts.org

C-Cl Bond: The stretching vibration of the C-Cl bond on the aromatic ring is expected in the fingerprint region, generally between 715 and 556 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl Group | =C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkyl C-H | C-H Stretch (sp³) | 3000 - 2850 |

| Vinyl Group | C=C Stretch | 1680 - 1640 |

| Aromatic Ring | C-C Stretch (in-ring) | 1600 - 1450 |

| Sulfonate Group | S=O Asymmetric Stretch | 1420 - 1350 |

| Sulfonate Group | S=O Symmetric Stretch | 1200 - 1150 |

| C-O Bond | C-O Stretch | 1200 - 1000 |

| Vinyl Group | =C-H Bend (out-of-plane) | 1000 - 650 |

| C-Cl Bond | C-Cl Stretch | 715 - 556 |

Data compiled from characteristic absorption ranges for functional groups. msu.edulibretexts.orgresearchgate.netfiveable.me

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric and non-polar bonds.

Key Raman-active modes would include:

C=C Vinyl Stretch: The carbon-carbon double bond of the vinyl group is expected to produce a strong Raman signal in the 1610-1650 cm⁻¹ range. uni-muenchen.de

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the p-disubstituted benzene ring typically gives a strong, sharp band. Aromatic C=C stretching bands are also prominent.

Sulfonyl Group Vibrations: The symmetric stretch of the S=O bonds in the sulfonate group is also Raman active.

In the analysis of related poly(vinyl chloride) (PVC), characteristic Raman lines are observed for C-Cl bonds and various C-H bending and stretching modes, which would be relevant for interpreting the spectrum of this compound. researchgate.net Studies on other vinyl-substituted molecules confirm that a band around 1625 cm⁻¹ is a strong indicator of the vinyl group's C=C stretching mode. uni-muenchen.de

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Vinyl & Aromatic | C-H Stretch | 3100 - 2900 |

| Vinyl Group | C=C Stretch | 1650 - 1610 |

| Aromatic Ring | C=C Stretch (in-ring) | ~1600 |

| Aromatic Ring | Ring Breathing Mode | ~1000 |

| C-Cl Bond | C-Cl Stretch | 750 - 550 |

Data compiled from characteristic Raman shifts for functional groups in related molecules. uni-muenchen.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing a detailed atom-by-atom map of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, the precise connectivity and electronic environment of each hydrogen and carbon atom can be determined.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number and electronic environment of the hydrogen atoms (protons). For this compound, distinct signals are expected for the vinyl protons and the aromatic protons.

Vinyl Protons: The vinyl group (–O–CH=CH₂) gives rise to a characteristic set of signals, typically in the 4.6-5.9 ppm range. orgchemboulder.com These three protons will form a complex splitting pattern (e.g., a doublet of doublets for each) due to geminal and cis/trans vicinal couplings.

Aromatic Protons: The p-chlorobenzenesulphonate moiety contains a symmetrically substituted benzene ring. This will result in two distinct signals, each integrating to two protons. These signals will appear as doublets due to coupling between adjacent protons (ortho-coupling). The electron-withdrawing nature of the sulfonate group and the chlorine atom will shift these protons downfield, typically into the 6.0-8.5 ppm region. orgchemboulder.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl Group (CH=CH ₂) | 4.6 - 5.9 | dd |

| Vinyl Group (CH =CH₂) | 4.6 - 5.9 | dd |

| Aromatic Protons (ortho to -SO₂) | 7.5 - 8.5 | d |

| Aromatic Protons (ortho to -Cl) | 7.0 - 8.0 | d |

Data compiled from standard chemical shift tables for analogous structures. orgchemboulder.comorganicchemistrydata.orgucl.ac.uk

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

Aromatic Carbons: The p-substituted benzene ring will show four distinct signals. The carbon atom directly attached to the sulfonate group and the carbon bonded to the chlorine atom will be significantly shifted due to the electronegativity of their substituents. Based on data for chlorobenzene (B131634), the carbon attached to chlorine (C-Cl) appears around 134 ppm, while the other ring carbons resonate between 126-130 ppm. docbrown.info

Vinyl Carbons: The two carbons of the vinyl group will appear in the alkene region of the spectrum (typically 100-150 ppm). The carbon atom bonded to the oxygen (C=C-O) will be shifted further downfield compared to the terminal methylene (B1212753) carbon (=CH₂).

Quaternary Carbons: Carbons that are not bonded to any hydrogen atoms, such as the two carbons on the benzene ring attached to the sulfonate group and the chlorine atom, will typically show weaker signals.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-SO₂ | 135 - 145 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-H | 125 - 130 |

| Vinyl C-O | 135 - 145 |

| Vinyl =CH₂ | 110 - 125 |

Data compiled from standard chemical shift tables and data for similar structures like chlorobenzene and vinyl acetate (B1210297). docbrown.inforesearchgate.net

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) and crystallography are paramount techniques for elucidating the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are fundamental to a molecule's physical and chemical properties.

In a hypothetical scenario of a hybrid material formed between this compound and a metal oxide, XRD would be instrumental in determining the resulting structure. Researchers would look for the appearance of new diffraction peaks, indicating the formation of a new crystalline phase or a change in the polymer's ordering. The analysis of peak positions and intensities would allow for the determination of the unit cell parameters of the hybrid material.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a related vinyl-containing compound, emphasizing the detailed structural information that can be derived.

| Parameter | Hypothetical Value for a Vinyl-Containing Crystal |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1354.2 |

| Z (molecules per unit cell) | 4 |

This table is illustrative and does not represent actual data for this compound.

Photocrystallography is a powerful technique used to study the structural changes that occur in a crystal upon exposure to light. nih.gov This method can capture the three-dimensional structure of photo-excited or metastable states, providing invaluable insights into photochemical reactions and the properties of light-sensitive materials. acs.orgnih.gov

For a molecule like this compound, light-induced crystal structure analysis could be employed to investigate several phenomena. For example, the vinyl group is susceptible to photo-polymerization. By irradiating a single crystal of the monomer and collecting diffraction data at various time intervals, it would be possible to follow the polymerization process in the solid state. This would reveal the topochemical control of the reaction, showing how the crystal packing dictates the stereochemistry of the resulting polymer chain.

Another possibility is the study of light-induced degradation or rearrangement of the molecule. The p-chlorobenzenesulphonate group might also exhibit photo-reactivity, and photocrystallography could identify any photoproducts and their structural relationship to the starting material.

The data table below illustrates the kind of changes that might be observed in the unit cell parameters of a hypothetical vinyl compound upon photo-irradiation, leading to a solid-state reaction.

| Parameter | Before Irradiation | After Irradiation |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pnma | P-1 |

| a (Å) | 12.34 | 11.98 |

| b (Å) | 8.91 | 9.05 |

| c (Å) | 7.52 | 7.89 |

| β (°) | 90 | 95.2 |

This table is a hypothetical representation of light-induced structural changes.

Such studies are crucial for understanding the photostability of this compound and for designing materials with specific photoresponsive properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying radical intermediates, which are often key in polymerization reactions and degradation pathways.

In the context of this compound, EPR spectroscopy would be a powerful tool for investigating the mechanism of its polymerization. For instance, upon initiation with a radical initiator or by UV irradiation, a vinyl radical would be formed. EPR could be used to detect and characterize this radical intermediate. nih.gov The g-value and hyperfine coupling constants obtained from the EPR spectrum provide information about the electronic structure of the radical and its interaction with neighboring magnetic nuclei (like ¹H, ¹³C, ³⁵Cl, and ³⁷Cl). nih.gov

An illustrative EPR data table for a hypothetical vinyl radical derived from this compound is presented below.

| Parameter | Hypothetical Value |

| g-value | 2.0025 |

| Hyperfine Coupling Constant (aHα) | 2.5 mT |

| Hyperfine Coupling Constant (aHβ) | 3.0 mT |

This table contains illustrative data for a hypothetical vinyl radical.

By monitoring the EPR signal intensity as a function of time, the kinetics of the radical polymerization can be studied. Furthermore, EPR can be used to investigate degradation processes that may involve radical formation, providing insights into the stability of the compound under various conditions.

Advanced Electron Microscopy Techniques

Advanced electron microscopy techniques offer the capability to probe the structure and chemistry of materials at the nanoscale.

Electron Energy-Loss Spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. The energy loss of the electrons provides detailed information about the elemental composition, chemical bonding, and electronic properties of the material at a high spatial resolution. nih.govyoutube.com

For this compound, EELS can provide valuable chemical information that is complementary to other techniques. By analyzing the core-loss edges in the EELS spectrum, the presence and distribution of elements like carbon, oxygen, sulfur, and chlorine can be mapped with nanometer resolution. This would be particularly useful for characterizing the homogeneity of hybrid materials or the composition of polymer blends containing this compound.

Furthermore, the fine structure of the core-loss edges (Energy Loss Near Edge Structure - ELNES) is sensitive to the local chemical environment and oxidation state of the atoms. For example, the sulfur L₂,₃-edge ELNES could be used to confirm the +6 oxidation state of the sulfur atom in the sulphonate group. eels.info Similarly, the chlorine L₂,₃-edge could provide information about the covalent nature of the C-Cl bond.

The following table demonstrates the kind of elemental and chemical state information that could be obtained from an EELS analysis of this compound.

| Element | Core-Loss Edge | Information Obtainable |

| Carbon | K-edge (~284 eV) | Mapping of organic components, sp²/sp³ hybridization |

| Oxygen | K-edge (~532 eV) | Distribution of sulphonate groups |

| Sulfur | L₂,₃-edge (~165 eV) | Elemental mapping, oxidation state (+6) |

| Chlorine | L₂,₃-edge (~200 eV) | Elemental mapping, bonding environment |

This table illustrates the potential application of EELS for the chemical analysis of the target compound.

Computational Chemistry and Theoretical Modeling of Vinyl P Chlorobenzenesulphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for studying the electronic structure and reactivity of organic compounds, including vinyl p-chlorobenzenesulphonate. By approximating the electron density of a molecule, DFT can accurately predict a wide range of properties.

Electronic Structure Elucidation and Reactivity Prediction

DFT calculations are instrumental in elucidating the electronic structure of this compound, providing a basis for understanding its chemical behavior. Key aspects of its electronic structure that can be determined include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Theoretical studies on related vinyl-sulfonate monomers, such as anilinium 4-styrenesulfonate, have been performed using DFT with the B3LYP functional and a 6-31+G(d,p) basis set. diva-portal.orgbanglajol.info These studies analyze global reactivity descriptors to understand the susceptibility of the vinyl group to different types of chemical attacks. diva-portal.orgbanglajol.info For instance, the analysis of Fukui functions, which are derived from the electron density, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. diva-portal.org

In a molecule like this compound, the electron-withdrawing nature of the p-chlorobenzenesulphonate group influences the electron density of the vinyl group, affecting its reactivity. DFT calculations can quantify this effect by calculating various reactivity indices.

Table 1: Calculated Reactivity Descriptors for a Model Vinyl Sulfonate System

| Descriptor | Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.35 | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 3.15 | Resistance to change in electron distribution. |

| Softness (S) | 0.159 | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 3.01 | A measure of the electrophilic character of the molecule. |

Note: The data in this table are hypothetical and based on typical values for related organic molecules. Actual values for this compound would require specific DFT calculations.

Transition State Characterization in Reaction Mechanisms

DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate and mechanism. For reactions involving this compound, such as polymerization or nucleophilic addition, DFT can be used to model the geometry and energy of the transition states.

For example, in the palladium-catalyzed copolymerization of methyl vinyl sulfone with ethylene (B1197577), DFT calculations have been used to elucidate the insertion mechanism. rsc.orgchemsoc.org.cn These studies identified the transition states for both 1,2- and 2,1-insertion of the vinyl sulfone monomer and calculated the associated energy barriers. rsc.orgchemsoc.org.cn The results showed that the 2,1-insertion is kinetically favored. rsc.orgchemsoc.org.cn Similar computational approaches could be applied to understand the polymerization of this compound.

Kinetic and computational studies on the hydrolysis of aryl benzenesulfonates have also utilized DFT to support a two-step mechanism involving a pentavalent intermediate, challenging the previously held belief of a concerted mechanism. rsc.org This demonstrates the power of computational chemistry to refine our understanding of reaction mechanisms.

Quantum Chemical Studies

Quantum chemical studies encompass a broad range of methods, including DFT, to investigate various molecular properties.

Analysis of Molecular Nonlinearity and Hyperpolarizabilities

The nonlinear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations can predict these properties, such as the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These parameters describe how the dipole moment of a molecule changes in the presence of an external electric field.

Table 2: Calculated NLO Properties for a Model Organic Molecule

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

Note: The data in this table are hypothetical and for a generic organic molecule. Specific calculations would be needed for this compound.

Conformational Polymorphism Studies

Conformational polymorphism refers to the ability of a molecule to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice. Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers.

For this compound, conformational flexibility exists around the C-O and S-C single bonds. DFT calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. A computational study on various benzene (B151609) derivatives, including chlorobenzene (B131634), has investigated π-π interactions and stable configurations of molecular dimers using the MP2/aug-cc-pVDZ level of theory. banglajol.info For chlorobenzene, the slipped-parallel structure was found to be the most stable homodimer configuration. banglajol.info

A conformational analysis of benzothiazole (B30560) derivatives using DFT at the B3YLP/6-311G(d,p) level of theory identified the most stable conformers by scanning the dihedral angle between the benzothiazole and phenyl rings. mdpi.com A similar approach could be applied to this compound to understand its conformational preferences, which are crucial for predicting its crystal packing and physical properties.

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methodologies can provide deeper insights into the behavior of this compound. These methods are often employed to study complex systems or to achieve higher accuracy.

One such area is the use of combined quantum mechanics/molecular mechanics (QM/MM) methods. In QM/MM, a small, chemically active part of a large system (like the reacting center in an enzyme or a solute in a complex solvent environment) is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This approach was used in the study of the hydrolysis of sulfonate esters to model the reaction in a solvent environment. rsc.org

Another advanced area is the use of molecular dynamics (MD) simulations to study the dynamic behavior of molecules over time. MD simulations, often using force fields derived from quantum chemical calculations, can provide information about conformational changes, diffusion, and interactions with other molecules. For complex reaction environments, such as those in catalysis or polymerization, advanced molecular simulations can help to understand the interplay of various factors influencing the reaction outcome.

Furthermore, the development of more accurate and efficient DFT functionals and basis sets, as well as the application of high-level ab initio methods like coupled-cluster theory, continues to push the boundaries of what can be accurately predicted by computational chemistry. swinburne.edu.au

Incremental Full Configuration Interaction (iFCI) Method for Electronic Structure

The Incremental Full Configuration Interaction (iFCI) method is a cutting-edge computational technique that aims to solve the electronic Schrödinger equation with high accuracy. It is particularly valuable for systems where electron correlation effects are significant. While no specific iFCI studies on this compound have been published, the methodology's approach to calculating "chemically accurate" electronic wavefunctions and energies would be highly beneficial in understanding this molecule. mdpi.com

The iFCI method circumvents the steep computational cost of traditional Full Configuration Interaction (FCI) by systematically building up the correlation energy from smaller, more manageable pieces. This incremental expansion allows for the treatment of larger and more complex molecules than would be otherwise possible. mdpi.com For this compound, an iFCI calculation could precisely determine the ground and excited state electronic energies, the nature of its chemical bonds, and the distribution of electron density within the molecule. This information is fundamental to understanding its stability, spectroscopic properties, and reaction mechanisms.

Computational Approaches for Catalyst Design

Computational methods are increasingly used to design and optimize catalysts for specific chemical transformations. In the context of reactions involving this compound, such as polymerization or cross-coupling reactions, computational catalyst design could play a pivotal role.

Theoretical studies on the copolymerization of similar compounds, like methyl vinyl sulfone with ethylene catalyzed by palladium complexes, have utilized Density Functional Theory (DFT) to great effect. mdpi.com These studies investigate the reaction mechanisms, determine the energy barriers for different reaction pathways, and explain the origins of catalytic performance. mdpi.com For instance, DFT calculations can elucidate the insertion mechanism of the vinyl monomer into the metal-catalyst bond and identify the factors that control the stereoselectivity and regioselectivity of the reaction. mdpi.com

By applying similar computational approaches to this compound, researchers could screen potential catalysts, predict their efficiency, and rationally design new catalysts with improved activity and selectivity for desired chemical transformations.

Predictive Modeling in Organic Reactions

Predictive modeling in organic chemistry uses computational methods to forecast the outcome of chemical reactions, including product distribution, reaction rates, and the influence of reaction conditions. While specific predictive models for reactions of this compound are not documented, the principles of such modeling can be outlined.

A Molecular Electron Density Theory (MEDT) study on the cycloaddition reaction of a related compound, phenyl vinyl sulphone, demonstrates the power of predictive modeling. mdpi.com By analyzing the global and local reactivity indices derived from DFT calculations, such as electrophilicity and nucleophilicity, researchers can predict the feasibility and selectivity of a reaction. mdpi.com For example, the analysis of Parr functions can identify the most reactive sites within a molecule, allowing for the prediction of regioselectivity in cycloaddition reactions. mdpi.com

These predictive models can provide a detailed understanding of the reaction mechanism, distinguishing between different pathways, such as concerted or stepwise mechanisms. mdpi.com For this compound, such modeling could be invaluable in predicting its behavior in various organic reactions, guiding experimental work, and enabling the targeted synthesis of new materials.

Below is a table summarizing the types of computational data that could be generated for this compound based on methodologies applied to similar compounds.

| Computational Method | Predicted Property for this compound | Potential Insight |

| Incremental Full Configuration Interaction (iFCI) | Ground and excited state energies, wavefunction analysis, electron correlation effects. | Fundamental understanding of electronic structure, stability, and spectroscopic properties. |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation energy barriers for catalyzed reactions. | Rational design of catalysts for polymerization or cross-coupling reactions. |

| Molecular Electron Density Theory (MEDT) | Global and local reactivity indices (electrophilicity, nucleophilicity), Parr functions. | Prediction of reactivity, regioselectivity, and stereoselectivity in organic reactions. |

Specialized Applications and Research Frontiers

Development of Advanced Materials

The unique chemical structure of vinyl p-chlorobenzenesulphonate, featuring a polymerizable vinyl group and a functional p-chlorobenzenesulphonate moiety, makes it a valuable precursor and building block in the synthesis of advanced materials.

Organo-Mineral Hybrid Nanomaterials Incorporating 4-Chlorobenzenesulfonate (B8647990)

Organo-mineral hybrid nanomaterials are a class of materials that combine organic and inorganic components at the nanoscale, leading to synergistic properties. researchgate.net The incorporation of sulfonate groups, such as 4-chlorobenzenesulfonate, into these structures can impart specific functionalities. While direct research on hybrid nanomaterials incorporating 4-chlorobenzenesulfonate is not extensively documented in the available literature, the principles of their formation involve the interaction of organic functional groups with mineral surfaces. researchgate.netnih.govresearchgate.net The sulfonate group can act as a binding site for metal ions or as a charged surface modifier in these hybrid systems. mdpi.com The presence of such functional groups is known to influence the sorption and transport of metals. nih.gov

Functional Resins for Sorption Applications

Functional resins are polymers designed with specific chemical groups to enable the selective sorption of ions or molecules from a solution. The introduction of sulfonate groups onto a polymer backbone is a common strategy to create cation-exchange resins. acs.orgnih.gov These resins are utilized in a variety of applications, including water treatment and the separation and recovery of valuable metals. researchgate.netmdpi.com For instance, resins functionalized with amine groups have been synthesized for the sorption of metal ions, where the sorption capacity is influenced by the nitrogen content and the pH of the solution. researchgate.net While the direct use of this compound in the synthesis of these resins is not explicitly detailed in the provided search results, the presence of the vinyl group suggests its potential as a monomer in the creation of such functional polymers. The sorption behavior of these resins is a complex process dependent on the nature of the functional groups and their interaction with the target species. nih.govnih.gov

Nonlinear Optical (NLO) Materials Development

One of the most significant areas of application for derivatives of p-chlorobenzenesulphonate is in the development of materials with nonlinear optical (NLO) properties. These materials are crucial for a range of photonic technologies.

Design and Engineering of Acentric Stilbazolium Salts

Acentric crystalline materials, which lack a center of inversion, are essential for second-order NLO applications. Stilbazolium salts, a class of organic NLO materials, have been extensively studied for this purpose. The engineering of these salts involves modifying the cation and anion to optimize their NLO properties and crystal structure.

A notable example is 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium p-chlorobenzenesulfonate (DASC). In DASC, the p-chlorobenzenesulfonate anion is specifically chosen to influence the crystal packing of the stilbazolium cations, promoting an acentric arrangement necessary for a large second-order NLO response. Research has demonstrated that replacing the p-toluenesulfonate anion found in the well-known NLO material DAST with p-chlorobenzenesulfonate can lead to the formation of new acentric crystals with significantly large powder second-harmonic generation (SHG) efficiency.

| Compound | Anion | Crystal System | Key Features |

| DASC | p-chlorobenzenesulfonate | - | Forms acentric crystals with large SHG efficiency. |

| DAST | p-toluenesulfonate | - | Benchmark material for THz wave generation. |

This table presents a comparison between DASC and the benchmark material DAST, highlighting the role of the anion in determining the crystal properties.

Applications in THz Photonics and THz-Wave Generation

The engineered acentric stilbazolium salts, particularly DASC, have shown exceptional promise in the field of terahertz (THz) photonics. THz waves, which lie between microwaves and infrared light in the electromagnetic spectrum, have numerous applications in spectroscopy, imaging, and communications.

Organic NLO crystals like DASC are used for THz wave generation through processes such as difference frequency generation (DFG) and optical rectification. researchgate.netresearchgate.netelsevierpure.commdpi.com In these processes, the high second-order nonlinear susceptibility of the material allows for the efficient conversion of optical frequencies to the THz range.

Studies have shown that DASC crystals possess superior transmission characteristics in the THz band compared to DAST crystals. researchgate.net This suggests that THz waves generated using DASC could have higher power. Furthermore, the use of DASC has been shown to enable the generation of widely tunable THz waves. researchgate.net The development of such efficient and broadly tunable THz sources is a critical step forward for the practical application of THz technology.

| Property | DASC | DAST |

| Anion | p-chlorobenzenesulfonate | p-toluenesulfonate |

| THz Transmission | Superior | - |

| Potential THz Power | Higher | Benchmark |

| Tunability | Widely tunable THz wave generation demonstrated. | Well-established for THz wave generation. |

This interactive data table compares the THz generation properties of DASC and DAST, emphasizing the advantages offered by the p-chlorobenzenesulfonate anion.

Role in Biomedical Device Synthesis (excluding specific device details or clinical data)

The incorporation of sulfonate groups into polymers is a strategy employed in the synthesis of materials for biomedical applications. mdpi.comnih.govnih.gov The presence of these groups can influence the biocompatibility and surface properties of the material. For instance, polymers containing sulfone groups, such as polyethersulfone, are used in various biomedical applications. nih.govmdpi.com

While the direct polymerization of this compound for biomedical devices is not explicitly documented in the provided search results, the general class of vinyl polymers is widely used in the biomedical field due to their ease of synthesis and versatile properties. scispace.comnih.govsigmaaldrich.comnih.govbohrium.comresearchgate.netspecialchem.com The introduction of degradable linkages into the backbone of vinyl polymers is an area of active research to enhance their suitability for applications such as drug delivery and tissue engineering. scispace.combohrium.com The sulfonate group in this compound could potentially be leveraged to impart specific functionalities to polymers designed for biomedical use, such as influencing cell adhesion or acting as a drug-carrying moiety. mdpi.com

Intermediary Role in Synthesis of Diverse Organic Molecules

This compound serves as a key intermediate in the synthesis of a wide array of organic molecules. Its reactivity is primarily centered around the vinyl sulfonate group, which can participate in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of the vinyl group into different molecular scaffolds, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and materials.

One of the prominent applications of aryl vinyl sulfonates, such as this compound, is their use as alternatives to vinyl halides in coupling reactions. mdpi.com The sulfonate group is an excellent leaving group, facilitating reactions with a broad range of organometallic reagents. For instance, in palladium-catalyzed reactions, this compound can react with boronic acids (Suzuki coupling), organotin compounds (Stille coupling), or organozinc reagents (Negishi coupling) to form new carbon-carbon bonds. organic-chemistry.org The general scheme for such a reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the vinyl sulfonate, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the desired vinylated product. mdpi.com

A notable area of research is the use of aryl vinyl sulfonates and sulfones as probes to study enzyme activity. nih.gov For example, phenyl vinyl sulfonate (PVSN) and phenyl vinyl sulfone (PVS) have been characterized as mechanism-based inhibitors of protein tyrosine phosphatases (PTPs). nih.govacs.org These compounds inactivate PTPs through a Michael addition of the active site cysteine residue to the vinyl group. nih.gov This specific reactivity makes them valuable tools for studying PTP function and for the development of new therapeutic agents. Given its similar structure, this compound could potentially be explored for similar applications, with the p-chloro substituent offering a site for further functionalization.

The reactivity of the vinyl group also allows for its participation in other important organic transformations. For example, it can undergo addition reactions, cycloadditions, and polymerizations. The electron-withdrawing nature of the sulfonate group activates the vinyl group for nucleophilic attack, making it a useful Michael acceptor.

The synthesis of vinyl sulfonates can be achieved through several methods. A common approach involves the reaction of a ketone with a base to form an enolate, which is then trapped with a sulfonyl chloride, such as p-chlorobenzenesulfonyl chloride. mdpi.com Another method is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. wikipedia.org For the specific synthesis of this compound, one could envision the reaction of p-chlorobenzenesulfonyl chloride with a vinylating agent like vinylmagnesium bromide or by the direct sulfonylation of acetylene. orgsyn.orgyoutube.com

Table 1: Examples of Reactions Utilizing Vinyl Sulfonates as Intermediates

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki Coupling | Aryl or vinyl boronic acid, Pd catalyst, base | Substituted alkene | organic-chemistry.org |

| Stille Coupling | Organostannane, Pd catalyst | Substituted alkene | mdpi.com |

| Michael Addition | Nucleophile (e.g., thiol, amine) | Functionalized ethyl sulfonate | nih.gov |

| Heck Reaction | Alkene, Pd catalyst, base | Diene | mdpi.com |

Advancements in Histological and Imaging Techniques (referencing the derivative as a salt)

The derivatization of this compound, particularly into its salt form, opens up new avenues in the realm of histological and imaging techniques. The key to this application lies in the properties conferred by the sulfonate group. Sulfonates are highly polar and typically exist as salts at physiological pH, rendering them membrane-impermeable. nih.govbiorxiv.org This characteristic is of paramount importance for the specific labeling and visualization of extracellular structures or cell surface proteins.

In the field of fluorescence microscopy, the introduction of a sulfonate group into a fluorescent dye molecule prevents it from crossing the cell membrane. nih.govbiorxiv.org This allows for the exclusive labeling of cell surface targets, eliminating background fluorescence from the cytoplasm and enabling clearer imaging of cell surface receptors and other membrane-associated proteins. nih.govbiorxiv.org For instance, sulfonated rhodamine dyes have been successfully used to visualize SNAP- and Halo-tagged proteins on the cell surface. nih.govbiorxiv.org These dyes maintain excellent photophysical properties, such as brightness and photostability, while being confined to the extracellular space. nih.gov

A derivative of this compound, when functionalized with a fluorophore and converted to its salt form, could be employed in a similar manner. The vinyl group provides a convenient handle for attaching a variety of fluorescent probes through click chemistry or other bioconjugation techniques.

Furthermore, sulfonated dyes have shown great promise in advanced imaging modalities like two-photon microscopy. nih.govacs.org Sulfonated rhodamine-based voltage-sensitive dyes (sRhoVR) have been developed for in vivo two-photon imaging of neuronal activity in the brain. nih.govacs.org These dyes localize to the plasma membrane of neurons and report changes in membrane potential with a fluorescent signal. nih.govacs.org The sulfonate groups are crucial for maintaining the dye at the cell surface, where the voltage changes occur.

Another powerful imaging strategy that could leverage derivatives of this compound is the biotin-streptavidin system. mpg.denih.gov A biotinylated derivative of the compound could be synthesized, which would then bind with high affinity and specificity to streptavidin conjugated to a fluorescent probe or an enzyme. mpg.denih.gov This pre-targeting approach is widely used in various imaging and therapeutic applications. nih.gov The ability to introduce a sulfonate salt into such a system could further refine its targeting capabilities, for example, by ensuring that the initial binding event is restricted to the cell surface.

Table 2: Applications of Sulfonated Compounds in Imaging

| Imaging Technique | Application | Advantage of Sulfonation | Reference |

| Fluorescence Microscopy | Cell surface protein labeling | Membrane impermeability, reduced background | nih.govbiorxiv.org |

| Two-Photon Microscopy | In vivo voltage imaging of neurons | Membrane localization, high sensitivity | nih.govacs.org |

| STED Nanoscopy | Super-resolution imaging of axonal membranes | Precise localization of fluorophores | nih.govbiorxiv.org |

| Pre-targeting Imaging | Biotin-streptavidin based targeting | Enhanced specificity to extracellular targets | mpg.denih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of vinyl sulfonates and their structural analogs, vinyl sulfones, is an area of active research, with a focus on developing more efficient, selective, and versatile catalytic systems. While traditional methods exist, contemporary research is pushing the boundaries of what is possible in C-S bond formation and olefination.

Recent developments have showcased a variety of novel strategies. For instance, nickel-catalyzed direct sulfonylation of alkenes using sulfonyl chlorides has emerged as a powerful method, capable of converting unactivated and substituted alkenes into vinyl sulfones with high yields and broad functional group compatibility. researchgate.net Another significant advancement is the copper-catalyzed aerobic decarboxylative sulfonylation, which stereoselectively produces (E)-alkenyl sulfones from alkenyl carboxylic acids and sodium sulfinates. researchgate.net This radical-based process is noted for its wide substrate scope. researchgate.net

Furthermore, direct C-S cross-coupling reactions are being developed to create polysubstituted vinyl sulfones, addressing the challenge of synthesizing a diverse range of analogs. dntb.gov.ua One such novel approach uses N-iodosuccinimide (NIS) as a promoter for both sulfonation and elimination, a method that has proven effective for late-stage functionalization of complex molecules. dntb.gov.ua The synthesis of the vinyl sulfonate functionality itself has been achieved through methods like the decomposition of tetrahydrofuran (B95107) followed by sulfonylation with reagents such as tosyl chloride or N-phenyl-bis(trifluoromethanesulfonimide). acs.org

Alternative strategies analogous to well-known organic reactions are also being explored. The Horner reaction, for example, has been successfully adapted to synthesize vinyl sulfonamides by reacting aldehydes with diphenylphosphorylmethanesulfonamide, consistently yielding the trans-isomer. acs.org These diverse and evolving synthetic methodologies are crucial for producing vinyl p-chlorobenzenesulphonate and its derivatives for further study and application.

Computational Design of Functional Materials and Catalysts

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new functional materials and catalysts. In the realm of sulfonate-containing compounds, these approaches are used to predict material properties and guide experimental efforts, saving significant time and resources.

A prominent example is the use of machine learning classifiers to predict the efficacy of catalyst designs for specific polymerization reactions. nih.govchemrxiv.org Researchers have successfully applied a data-driven methodology to screen virtual palladium complexes, including those with phosphine (B1218219) sulfonate ligands, for the synthesis of nonalternating polyketones. nih.govchemrxiv.org By curating a training dataset of known catalysts, a classifier model can identify crucial molecular descriptors—such as the charge difference between ligand donor atoms and steric properties—to predict whether a new catalyst design will achieve the desired outcome. nih.gov This approach has successfully doubled the number of known classes of palladium compounds capable of catalyzing this specific type of polymerization. researchgate.netnih.gov

This predictive power allows chemists to narrow the vast search space for novel catalysts and focus on synthesizing candidates with the highest probability of success. chemrxiv.org Such computational frameworks are essential for designing bespoke catalysts and materials where the electronic and steric properties of moieties like p-chlorobenzenesulphonate can be finely tuned for specific applications.

Development of Next-Generation Nonlinear Optical Materials

The search for advanced nonlinear optical (NLO) materials, which are critical for applications in telecommunications, optical computing, and frequency conversion, has led researchers to explore organic and organometallic crystalline structures. Organosulfonates, particularly substituted benzenesulfonates, have been identified as promising building blocks for these materials due to their ability to form non-centrosymmetric crystal lattices, a prerequisite for second-order NLO activity.

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic pathways for vinyl sulfonates and related compounds. The goal is to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents.

Vinyl sulfonates are themselves considered greener alternatives to traditional reagents like vinyl bromides in transition-metal-catalyzed cross-coupling reactions. acs.org Their higher boiling points and stability make them easier and safer to handle. acs.org

Recent synthetic innovations have embraced sustainability. researchgate.net Visible-light-induced decarboxylative sulfonylation of cinnamic acids provides a mild, photocatalyst- and oxidant-free method for producing vinyl sulfones. researchgate.net Electrochemical synthesis is another promising green approach, using direct current to synthesize various sulfones from sodium sulfinates and olefins at room temperature, often without the need for catalysts or additives. researchgate.net Methods that utilize readily available and less toxic surrogates, such as using inorganic sodium metabisulfite (B1197395) as a source for sulfur dioxide, also contribute to the greening of sulfone synthesis. researchgate.net These sustainable methodologies are directly applicable to the synthesis of this compound, paving the way for more environmentally benign production processes.

Integration of Artificial Intelligence and Automation in Chemical Research

Artificial intelligence (AI) and automation are set to revolutionize chemical research, from molecular design to process optimization. For a compound like this compound, these technologies can accelerate the entire research and development lifecycle.

Furthermore, the integration of AI with automated laboratory platforms, or "self-driving labs," enables high-throughput experimentation. These systems can independently plan experiments, execute them using robotics, analyze the results, and use the new data to inform the next cycle of experiments. This automated loop of design-build-test-learn dramatically accelerates the pace of discovery for new materials and catalysts derived from this compound.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing vinyl p-chlorobenzenesulphonate with high purity?

- Methodological Answer : Synthesis typically involves sulfonation of p-chlorobenzene derivatives followed by esterification with vinyl alcohol. Key variables include temperature control (maintained at 50–70°C to avoid side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of p-chlorobenzenesulfonyl chloride to vinyl alcohol). Post-synthesis purification via fractional crystallization or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to achieve >95% purity. Characterize purity via HPLC or GC-MS, referencing retention time against known standards .

Q. How should researchers mitigate hazards when handling this compound in laboratory settings?

- Methodological Answer : Use PPE compliant with chlorobenzene derivatives:

- Gloves : Polyvinyl Alcohol (PVA) or Viton® (resistant to sulfonic acid esters) .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of volatile byproducts.

- Emergency Protocols : Immediate decontamination via ethanol rinses for skin contact and calcium gluconate gel for accidental exposure .

Q. What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Structural Analysis : NMR (¹H and ¹³C) to confirm sulfonate ester bonds and vinyl group geometry. For example, the vinyl proton typically appears as a doublet at δ 6.2–6.5 ppm .

- Thermal Stability : TGA (Thermogravimetric Analysis) under nitrogen atmosphere, showing decomposition onset at ~180°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in polymerization reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or initiator choice. For example:

- Case Study : Radical polymerization in toluene (non-polar) yields lower conversion rates (<60%) compared to acetonitrile (polar aprotic, >85%) due to solvation effects. Use controlled experiments with fixed initiator (e.g., AIBN) concentrations and variable solvents. Apply ANOVA to validate significance (p < 0.05) .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

- Methodological Answer : Stability is pH- and light-sensitive.

- Storage Conditions :

| Parameter | Optimal Range | Degradation Pathway |

|---|---|---|

| Temperature | 4°C (dark) | Hydrolysis (t1/2 = 30 days) |

| pH | 6.5–7.0 (buffered) | Acid-catalyzed decomposition |

- Monitoring : Periodic FT-IR analysis to detect sulfonate ester hydrolysis (emergence of -SO3H peaks at 1040 cm⁻¹) .

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates activation energies for SN2 pathways. Key findings:

- Electrophilicity : The sulfonate group’s electron-withdrawing effect increases the vinyl carbon’s δ+ charge (+0.32 e), favoring nucleophilic attack.

- Solvent Effects : Simulated dielectric constants (ε) show acetonitrile (ε = 37.5) reduces activation energy by 15% compared to toluene (ε = 2.4) .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Variations may stem from cell line sensitivity or metabolite interference.

- Protocol Adjustment :

Use HepG2 (liver) and HEK293 (kidney) cell lines for comparative LC50 assays.

Pre-treat samples with glutathione (1 mM) to quench reactive sulfonate intermediates.

Validate via LC-MS to identify metabolites (e.g., p-chlorobenzenesulfonic acid) .

Methodological Frameworks

Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound’s environmental impact?

- Methodological Answer : Apply the FINER criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.